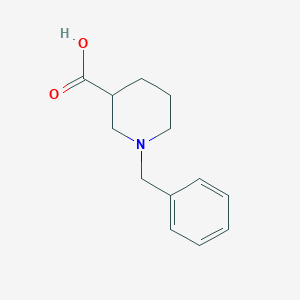
1-苄基哌啶-3-羧酸
描述
1-Benzylpiperidine-3-carboxylic acid is a chemical compound with the empirical formula C13H17NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Piperidines, such as 1-Benzylpiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Benzylpiperidine-3-carboxylic acid is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular weight of 219.28 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-Benzylpiperidine-3-carboxylic acid has a molecular weight of 219.28 . The hydrochloride form of the compound has a molecular weight of 255.74 .科学研究应用
有机合成应用:1-苄基哌啶-3-羧酸已被用于通过Pd(II)-介导的级联羧化环化反应合成苯并[b]呋喃-3-羧酸(Liao et al., 2005)。另一项研究专注于合成苯并[b][1,6]萘啶和苯并[b][1,7]萘啶,表明其在创建氮杂蒽啶方面的实用性(Chen & Deady, 1993)。
分子对接和生物活性:涉及苯并呋喃-羧酸衍生物的分子对接研究和光谱性质的研究,包括1-苯并呋喃-2-羧酸和1-苯并呋喃-3-羧酸,表明它们作为抗癌和抗微生物疾病的潜在抑制剂(Sagaama et al., 2020)。
药理应用:一项关于1-卤苄基-1H-吲唑-3-羧酸的研究,与1-苄基哌啶-3-羧酸密切相关,展示了显著的抗精子发生活性(Corsi & Palazzo, 1976)。此外,合成新型N-苄基取代的哌啶酰胺1H-吲唑-5-羧酸作为胆碱酯酶的潜在抑制剂的研究展示了这类化合物在开发与酶抑制相关疾病治疗方面的应用(Jakubowska et al., 2012)。
属性
IUPAC Name |
1-benzylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCSHWVOIUCAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585601 | |
| Record name | 1-Benzylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-3-carboxylic acid | |
CAS RN |
141943-04-6 | |
| Record name | 1-Benzylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

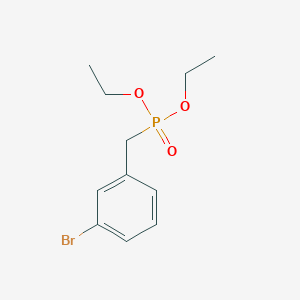
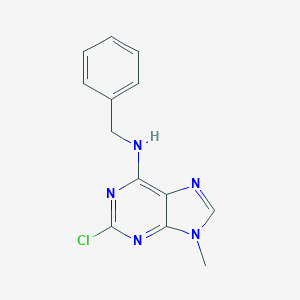
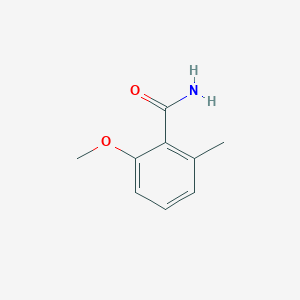
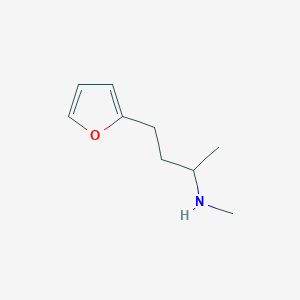
![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)
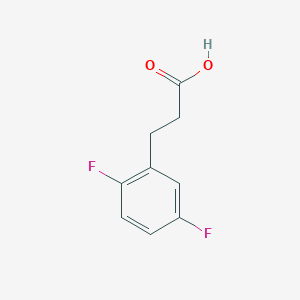
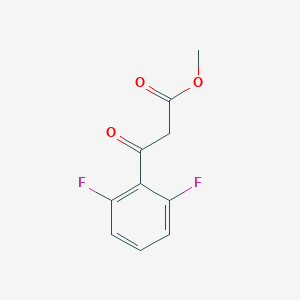
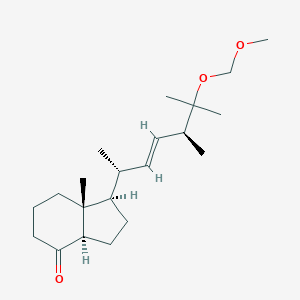
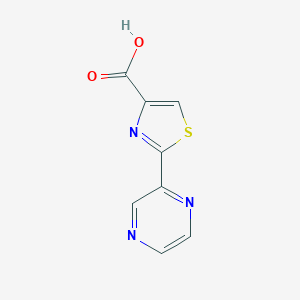
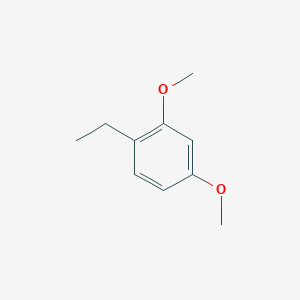

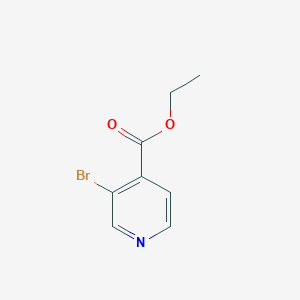
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)